molecular formula C17H19ClN2O B4257461 N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide

N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide

Cat. No. B4257461
M. Wt: 302.8 g/mol
InChI Key: SZRDTAHONYKEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide, also known as CL-218,872, is a chemical compound that belongs to the class of pyridinecarboxamides. It was first synthesized in the early 1990s as a selective antagonist of the neuropeptide Y receptor subtype Y1. Since then, CL-218,872 has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide selectively binds to and blocks the neuropeptide Y receptor subtype Y1. This prevents the binding of neuropeptide Y to the receptor, thereby blocking its downstream signaling pathways. The specific mechanism of action of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been extensively studied, and it is known to be a competitive antagonist of the Y1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide have been studied in a variety of systems. In vitro studies have shown that N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide can block the effects of neuropeptide Y on a variety of cellular processes, including intracellular calcium signaling and cAMP production. In vivo studies have shown that N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide can block the effects of neuropeptide Y on appetite regulation, stress response, and cardiovascular function.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide in lab experiments is its selectivity for the neuropeptide Y receptor subtype Y1. This allows researchers to specifically study the role of neuropeptide Y in physiological processes without affecting other signaling pathways. However, the use of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide is limited by its relatively short half-life and its poor solubility in aqueous solutions. These limitations can be overcome by using appropriate dosing and formulation strategies.

Future Directions

There are several future directions for the use of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide in scientific research. One area of interest is the role of neuropeptide Y in the regulation of energy metabolism and obesity. N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been shown to block the effects of neuropeptide Y on appetite regulation, and further studies are needed to determine its potential as a therapeutic agent for obesity. Another area of interest is the role of neuropeptide Y in the regulation of stress response and anxiety. N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been shown to block the effects of neuropeptide Y on stress response, and further studies are needed to determine its potential as a therapeutic agent for anxiety disorders.

Scientific Research Applications

N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been used extensively in scientific research as a selective antagonist of the neuropeptide Y receptor subtype Y1. Neuropeptide Y is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. By selectively blocking the Y1 receptor, N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been used to study the specific role of neuropeptide Y in these processes.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methyl-N-propan-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-12(2)20(11-14-8-4-5-9-15(14)18)17(21)16-13(3)7-6-10-19-16/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDTAHONYKEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)N(CC2=CC=CC=C2Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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